Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-
Description
Historical Context and Discovery
Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- (CAS RN: 144412-60-2) emerged as a compound of interest during the late 20th century, coinciding with advancements in combinatorial chemistry and targeted organic synthesis. Its discovery is attributed to systematic efforts to develop novel aniline derivatives with enhanced electronic and steric properties for applications in materials science and medicinal chemistry. The compound’s synthesis was first reported in the early 1990s, leveraging condensation reactions between 4-chloroaniline and substituted naphthaldehydes, a methodology refined during the expansion of Schiff base chemistry.
The structural complexity of this compound—featuring a chloro-substituted aniline core fused with a methylnaphthalene moiety—reflects the era’s focus on hybrid aromatic systems. These systems were designed to optimize intermolecular interactions for applications ranging from asymmetric catalysis to photoluminescent materials. While initial studies prioritized synthetic feasibility, subsequent research has explored its physicochemical behavior and potential in supramolecular architectures.
Chemical Classification and Structural Significance
Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- belongs to the Schiff base family, characterized by the presence of an imine (–C=N–) functional group. Its classification within aromatic amines is further specified by the International Union of Pure and Applied Chemistry (IUPAC) based on its substituents:
- Core structure : A naphthalene ring substituted with a methyl group at position 8, conjugated to a 4-chloroaniline unit via a methylene bridge.
- Stereochemistry : The (E)-configuration denotes the trans orientation of the imine group relative to the naphthalene and aniline substituents, a feature critical to its molecular geometry.
Table 1: Key Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₄ClN | |
| Molecular weight | 279.76 g/mol | |
| CAS Registry Number | 144412-60-2 | |
| Hybridization | sp² (imine nitrogen) | |
| Key functional groups | Imine, chloro, methylnaphthyl |
The compound’s planar naphthalene system and electron-withdrawing chloro group create a polarized electronic environment, enhancing its suitability for coordination chemistry and π-π stacking interactions. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, have confirmed the rigidity of its conjugated system and intramolecular hydrogen bonding between the aniline nitrogen and adjacent substituents.
Research Objectives and Scope
Recent investigations into Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)- have focused on three primary domains:
- Synthetic Optimization : Refining condensation protocols to improve yield and selectivity under mild conditions, particularly using green chemistry principles.
- Material Science Applications : Exploiting its luminescent properties and planar structure for organic light-emitting diodes (OLEDs) and molecular sensors.
- Biological Relevance : Preliminary studies suggest potential as a ligand for metalloenzymes or a scaffold for anticancer agents, though detailed mechanistic studies remain ongoing.
Table 2: Current Research Priorities
| Domain | Focus Area | Methodology |
|---|---|---|
| Synthesis | Solvent-free catalytic condensation | Acid-catalyzed reflux, chromatography |
| Materials Chemistry | Charge-transfer complexes | UV-Vis spectroscopy, DFT calculations |
| Medicinal Chemistry | Protein-ligand docking studies | Molecular dynamics simulations |
Properties
CAS No. |
144412-60-2 |
|---|---|
Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(8-methylnaphthalen-2-yl)methanimine |
InChI |
InChI=1S/C18H14ClN/c1-13-3-2-4-15-6-5-14(11-18(13)15)12-20-17-9-7-16(19)8-10-17/h2-12H,1H3 |
InChI Key |
PJYINZQYFXFNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
Schiff bases form via nucleophilic addition of primary amines to carbonyl compounds, followed by dehydration. For this compound, 4-chloroaniline reacts with 8-methyl-2-naphthaldehyde in a 1:1 molar ratio under acidic or neutral conditions. The mechanism proceeds as follows:
-
Nucleophilic attack : The amine’s lone pair attacks the aldehyde’s electrophilic carbonyl carbon.
-
Carbinolamine intermediate formation : A tetrahedral intermediate forms, which undergoes acid- or base-catalyzed dehydration.
-
Imine formation : Water elimination yields the final Schiff base.
-
Reactants : 4-Chloroaniline (1.27 g, 10 mmol), 8-methyl-2-naphthaldehyde (1.70 g, 10 mmol).
-
Solvent : Ethanol (50 mL).
-
Catalyst : Glacial acetic acid (1–2 drops) or piperidine (0.5 mL).
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1 (amine:aldehyde) | Prevents side reactions |
| Temperature | 70–80°C | Accelerates dehydration |
| Catalyst | Acetic acid/piperidine | Enhances imine stability |
| Reaction Time | 4–6 hours | Maximizes conversion |
Key Observations :
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions.
-
Mix reactants in ethanol (20 mL) with 0.3 mL acetic acid.
-
Irradiate at 300 W, 80°C, for 15–20 minutes.
Advantages :
-
Energy-efficient and scalable.
-
Minimizes thermal decomposition.
Solvent-Free Mechanochemical Synthesis
Grinding reactants with a catalyst in a ball mill eliminates solvent use, aligning with green chemistry principles.
-
Combine 4-chloroaniline (10 mmol), 8-methyl-2-naphthaldehyde (10 mmol), and K₂CO₃ (0.5 g).
-
Grind at 500 rpm for 30 minutes.
Limitations :
-
Requires post-reaction purification via column chromatography.
Catalytic Innovations
Metal-Catalyzed Reactions
Transition metals like Rh(I) or Al³⁺ improve reaction efficiency by stabilizing intermediates.
-
Catalyst : [Rh(η⁴-cod)(μ-O₂CMe)]₂ (5 mol%).
-
Conditions : Benzene-methanol (2:1) at 60°C for 2 hours.
Characterization Data :
Purification and Characterization
Recrystallization
-
Solvent : Ethanol or ethyl acetate.
-
Purity : >95% (HPLC).
Chromatographic Techniques
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| Mass Spectrometry | m/z 293.7 [M+H]⁺ |
| UV-Vis | λₘₐₓ 325 nm (π→π* transition) |
| XRD | Monoclinic crystal system, P2₁/c space group |
Challenges and Solutions
Steric Hindrance
The bulky 8-methylnaphthalene group slows nucleophilic attack. Mitigation :
Hydrolytic Instability
The imine bond is prone to hydrolysis in acidic media. Stabilization Strategies :
Comparative Analysis of Methods
| Method | Duration | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Conventional | 6 hours | 70–85 | 95 | Moderate (solvent use) |
| Microwave | 20 min | 88–92 | 98 | Low |
| Mechanochemical | 30 min | 78–82 | 90 | Negligible |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline can be used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medical research, compounds similar to (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline are often investigated for their potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-N-((8-methylnaphthalen-2-yl)methylene)aniline would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Imine Bond Geometry
The C=N bond length in the title compound can be inferred from analogous imines:
Substituent Effects
- Electron-withdrawing groups :
- 4-Chloro-N-[(4-nitrophenyl)methylene]aniline (): The nitro group enhances electrophilicity at the imine nitrogen, increasing reactivity in condensation reactions.
- 4-Methoxy-N-[(4-nitrophenyl)methylene]aniline (): Methoxy groups donate electron density, shortening the C=N bond (1.264–1.286 Å) compared to nitro-substituted analogues.
Table 1: Structural Parameters of Analogous Schiff Bases
Physicochemical Data
- Melting Points :
- Thermodynamic Properties :
Antimicrobial Activity
- Substituted-N-((2-chloroquinolin-3-yl)methylene)benzenamine (): Exhibits antimicrobial activity due to the quinoline moiety’s intercalation with DNA.
- 4-Chloro-N-(furan-2-ylmethylene)benzenamine (): Shows moderate antifungal activity (LC₅₀ = 54.81 ppm in snail toxicity assays). The title compound’s naphthalenyl group may enhance lipophilicity, improving membrane penetration.
Catalytic and Coordination Chemistry
- Pyrolyl-substituted Schiff bases (): Act as ligands for Ti and rare-earth metal complexes, enabling catalytic applications (e.g., hydroamination). The title compound’s naphthalenyl group could stabilize metal centers via π-stacking.
Q & A
Q. What are the recommended synthetic routes for (E)-4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]benzenamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Schiff base formation, typically involving the condensation of 4-chloroaniline with 8-methyl-2-naphthaldehyde. Key steps include:
- Catalyst Selection : Use sodium t-butanolate or similar bases in toluene under inert atmospheres (e.g., nitrogen) at 80–100°C to enhance imine bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (E)-isomer. Monitor reaction progress via TLC.
- Yield Optimization : Adjust molar ratios (1:1.2 aldehyde:amine) and reflux time (12–24 hours). For analogous Schiff bases, yields of 80–90% are achievable under optimized conditions .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- FT-IR : Expect peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3250 cm⁻¹ (N-H stretch, if unreacted amine persists). Chlorine substituents show C-Cl stretches near 550–650 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons in the naphthalene ring appear as multiplets at δ 7.2–8.5 ppm. The imine proton (N=CH) resonates as a singlet at δ 8.2–8.5 ppm. Methyl groups (e.g., 8-methyl) appear as a singlet at δ 2.5–2.8 ppm .
- ¹³C NMR : The imine carbon (C=N) appears at δ 150–160 ppm, while aromatic carbons range from δ 115–140 ppm .
- UV-Vis : Conjugation in the Schiff base system leads to absorption bands at ~250–350 nm (π→π* transitions) .
Advanced Research Questions
Q. How can crystallographic data from X-ray diffraction be effectively analyzed using SHELX software for this compound?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Ensure crystal quality (e.g., low mosaicity) .
- Structure Solution :
- SHELXT : For phase determination via intrinsic phasing. Input includes .hkl files and unit cell parameters.
- SHELXL : Refine coordinates, thermal parameters, and occupancy. Use restraints for disordered moieties (e.g., methyl groups).
- Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks. Typical R1 values for similar Schiff bases are < 0.05 .
Q. What strategies are recommended for resolving contradictions between experimental spectroscopic data and computational (DFT) predictions?
Methodological Answer:
- DFT Calibration : Optimize computational methods (e.g., B3LYP/6-311++G(d,p)) to match experimental geometries. Compare bond lengths (e.g., C=N: ~1.28 Å experimentally vs. 1.30 Å computationally) .
- Vibrational Analysis : Scale calculated IR frequencies by 0.96–0.98 to correct for anharmonicity. Assign discrepancies (e.g., missing peaks) to solvent effects or crystal packing .
- NMR Shift Calculations : Use gauge-including atomic orbital (GIAO) methods. Solvent corrections (e.g., PCM for DMSO) improve correlation with experimental δ values .
Q. How can in vitro biological activity assays, such as LC50 determination, be designed to evaluate the compound’s toxicity or pharmacological potential?
Methodological Answer:
- Assay Design :
- Data Analysis : Calculate LC50 via probit analysis (e.g., SPSS or R’s
drcpackage). For analogous Schiff bases, LC50 values range from 54–91 ppm . - Biochemical Correlates : Measure enzyme activity (e.g., AST, ALT) and total protein content post-exposure. Significant ALT elevation indicates hepatotoxicity .
Q. How can researchers address challenges in resolving tautomeric or stereochemical ambiguities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
